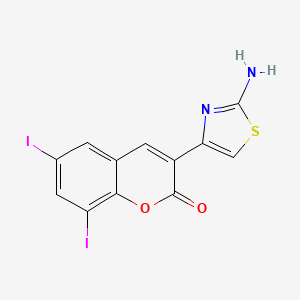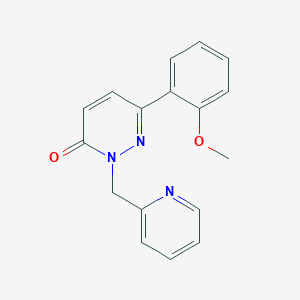
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, has a molecular weight of 201.25 .
Synthesis Analysis
While specific synthesis information for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” is not available, there are synthesis methods for related compounds. For instance, 2-aminothiazoles are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . Another method involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .
Molecular Structure Analysis
The InChI code for “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is 1S/C10H7N3S/c11-5-7-2-1-3-8(4-7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) .
Physical And Chemical Properties Analysis
The compound “3-(2-amino-1,3-thiazol-4-yl)propanoic acid hydrochloride” is a solid substance with a molecular weight of 208.67 . Another compound, “3-(2-Amino-1,3-thiazol-4-yl)benzonitrile”, is also a solid substance with a molecular weight of 201.25 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone and coumarylthiazole or 5-phenylthiazol-2-amine moieties led to compounds with potential antimicrobial properties . These compounds were screened against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h exhibited moderate inhibitory activities against both bacterial types, with MIC values ranging from 0.25 to 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l showed excellent antifungal inhibition (MIC values between 0.25 and 32 μg/mL). The presence of the coumarylthiazole moiety and hydroxyl in the quinoline group positively influenced inhibitory activity against microbial pathogens.
Anthelmintic Activity
Thiazole derivatives have shown promise as anthelmintic agents. Considering the need for effective treatments against parasitic infections, evaluating the efficacy of this compound against helminths could be valuable.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one” are not available, research into similar compounds continues. For instance, 2-aminothiazoles are being studied for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine, have been found to targetBiotin carboxylase in Escherichia coli .
Biochemical Pathways
Based on the target of similar compounds, it may affect thebiotin carboxylase pathway . This could have downstream effects on various cellular processes, including energy production and protein synthesis.
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles . The metabolism and excretion of this compound would also need to be studied further to understand its bioavailability and potential for drug interactions.
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6I2N2O2S/c13-6-1-5-2-7(9-4-19-12(15)16-9)11(17)18-10(5)8(14)3-6/h1-4H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRATEXLUWEHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1I)I)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6I2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-amino-1,3-thiazol-4-yl)-6,8-diiodo-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)

![3-bromo-N-{[(3,4-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B6577838.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)